Aftin-4

Alzheimer's disease neurotoxicity Aβ42 induction

Aftin-4 (866893-90-5) is the cleaner Aβ42 inducer for AD research. Lower cytotoxicity than Aftin-5 enables extended protocols without compound-induced death. Unique mitochondrial targets (VDAC1, prohibitin, mitofilin) produce reversible AD-like phenotypes—absent with Aftin-5. No CDK inhibition eliminates roscovitine cell-cycle confounds. Signature profile (Aβ42↑ 4–7×, Aβ38↓, Aβ40↔) ensures Aβ42-specific phenotypes. In vivo, i.c.v. induces full AD pathology within 5 days vs. 6–12 months transgenic. Choose Aftin-4 for low-noise Aβ42 mechanistic, mitochondrial, and screening studies.

Molecular Formula C20H28N6O
Molecular Weight 368.5 g/mol
Cat. No. B1664410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAftin-4
SynonymsAftin-4;  Aftin 4;  Aftin4; 
Molecular FormulaC20H28N6O
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
InChIInChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1
InChIKeyYPYWONAECUVKHY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aftin-4: A Selective Amyloid-β42 Inducer for Alzheimer's Disease Research and Mitochondrial Toxicity Modeling


Aftin-4 (CAS 866893-90-5) is a tri-substituted purine derivative belonging to the Aftin (amyloid forty-two inducer) class of compounds, structurally related to roscovitine [1]. It functions as a selective inducer of amyloid-β 1-42 (Aβ42) peptide production through activation of γ-secretase, promoting the generation of Aβ42 from amyloid-β protein precursor . In vitro, Aftin-4 potently and selectively increases Aβ42 levels in N2a cells, primary neurons, and brain lysates with an EC50 of approximately 30 μM, while leaving Aβ40 levels largely unchanged [2]. In vivo, intracerebroventricular administration of Aftin-4 (3–20 nmol/mouse) rapidly induces Alzheimer's disease-like pathology including memory deficits, oxidative stress, and neuroinflammation [3].

Why Aftin-4 Cannot Be Substituted by Aftin-5 or Generic γ-Secretase Modulators in AD Research


Aftin-4 and its closest structural analog Aftin-5 are both classified as amyloid-β42 inducers, yet they exhibit distinct pharmacological profiles that preclude simple interchangeability in experimental settings [1]. While both compounds increase extracellular Aβ42 and decrease Aβ38 production through γ-secretase activation, they diverge significantly in cytotoxicity, mitochondrial functional effects, and target engagement . Aftin-4 demonstrates markedly lower cellular toxicity than Aftin-5 across multiple neuronal cell lines, enabling extended exposure protocols that would be confounded by cytotoxicity with Aftin-5 [2]. Furthermore, Aftin-4 binds to a specific mitochondrial protein complex (VDAC1, prohibitin, mitofilin) whereas Aftin-5 shows little effect on mitochondrial functional parameters, indicating distinct intracellular mechanisms of action despite their structural similarity [3]. These functional divergences mean that experimental outcomes—particularly those involving chronic exposure, mitochondrial readouts, or viability-sensitive assays—cannot be reliably extrapolated between these compounds.

Aftin-4 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Aftin-5 and Roscovitine


Aftin-4 Demonstrates Lower Cytotoxicity than Aftin-5 Across Multiple Neuronal Cell Lines

In a direct head-to-head comparison, Aftin-4 exhibited substantially lower cytotoxicity than Aftin-5 across four neuronal cell lines. The MTS viability assay conducted 24 hours after compound exposure revealed that Aftin-5 was cytotoxic at concentrations where Aftin-4 showed minimal effect. For instance, in N2a-AβPP695 cells (a widely used AD cellular model), Aftin-5 displayed an IC50 of 150 μM, whereas Aftin-4 did not achieve 50% cytotoxicity within the tested concentration range [1]. This differential toxicity profile was consistent across SH-SY5Y (Aftin-5 IC50: 180 μM), HT22 (194 μM), and N2a (178 μM) cells, with Aftin-4 consistently demonstrating superior viability preservation . At the functional EC50 for Aβ42 induction (30 μM for Aftin-4), Aftin-4 operates at a concentration substantially below its cytotoxic threshold, whereas Aftin-5's Aβ42-inducing concentration range overlaps with its cytotoxic range [2].

Alzheimer's disease neurotoxicity Aβ42 induction cell viability comparative pharmacology

Aftin-4 Lacks CDK Inhibitory Activity, Enabling Clean Aβ42 Phenotype Attribution Without Cell Cycle Confounding

Aftin-4 is a roscovitine-related purine that has been specifically characterized as having no activity on cyclin-dependent kinases (CDKs), unlike its parent scaffold roscovitine which is a potent pan-CDK inhibitor . This negative selectivity is a critical differentiator: roscovitine inhibits CDK1, CDK2, CDK5, CDK7, and CDK9 with IC50 values ranging from 0.2–1.5 μM, introducing substantial cell cycle arrest and apoptosis confounding effects in any Aβ-related phenotypic readout [1]. Aftin-4 was explicitly developed and validated as a CDK-inactive control compound that retains the Aβ42-inducing activity while eliminating CDK-mediated cytotoxicity and cell cycle perturbation . This enables clean attribution of observed phenotypes specifically to Aβ42 induction rather than off-target kinase inhibition [2].

CDK inhibition roscovitine control target selectivity phenotypic screening Alzheimer's disease

Aftin-4 Selectively Increases Aβ42 While Decreasing Aβ38 and Sparing Aβ40, a Unique Amyloid Isoform Signature

Aftin-4 induces a distinctive amyloid-β isoform modulation pattern: it selectively increases extracellular Aβ42 production while simultaneously decreasing Aβ38 levels, with Aβ40 levels remaining stable [1]. Quantitatively, in N2a-AβPP695 cells, Aftin-4 treatment (1–100 mM) increases Aβ42 by approximately 4–7 fold over baseline while Aβ40 levels show no significant change (<1.2-fold) . This contrasts with generic γ-secretase inhibitors (e.g., DAPT, Semagacestat) which non-selectively reduce all Aβ species, and with γ-secretase modulators (e.g., certain NSAIDs) which typically decrease Aβ42 while increasing Aβ38 [2]. The Aβ42↑ / Aβ38↓ / Aβ40↔ signature is unique to the Aftin class and enables investigation of Aβ42-specific toxicity mechanisms without the confounding effects of altered Aβ40 levels .

Aβ42 selectivity Aβ38 Aβ40 amyloid isoform profiling γ-secretase modulation

Aftin-4 Binds VDAC1, Prohibitin, and Mitofilin While a Structurally Similar Inactive Analog Does Not

Affinity chromatography coupled with mass spectrometry identified three specific mitochondrial proteins—VDAC1 (voltage-dependent anion channel 1), prohibitin, and mitofilin—that physically interact with Aftin-4, but notably do not interact with a structurally similar but biologically inactive Aftin analog [1]. This differential binding profile provides molecular-level validation of Aftin-4's specificity: the inactive analog, despite sharing the roscovitine-derived purine core, fails to engage these mitochondrial targets and correspondingly fails to induce Aβ42 elevation [2]. Electron microscopy confirmed that Aftin-4 induces a reversible mitochondrial ultrastructural phenotype reminiscent of that observed in Alzheimer's disease patient brains, while the inactive analog produces no such changes . This target engagement evidence distinguishes Aftin-4 from compounds that may elevate Aβ42 through non-specific cellular stress or cytotoxicity .

target engagement mitochondrial proteins VDAC1 prohibitin mitofilin affinity chromatography

Aftin-4 Induces Robust In Vivo AD-Like Phenotype with Dose-Dependent Aβ42 Elevation and Cognitive Deficits

Intracerebroventricular administration of Aftin-4 (3–20 nmol/mouse) in mice produces a rapid, acute Alzheimer's disease-like toxicity that includes: increased hippocampal Aβ1-42 content (without affecting Aβ1-40) detectable between 5–14 days post-injection, elevated lipid peroxidation (oxidative stress marker), increased brain levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα), GFAP upregulation indicating astrocytic reaction, decreased synaptophysin expression (synaptic marker), and marked learning deficits across three behavioral paradigms (Y-maze spontaneous alternation, Morris water maze, passive avoidance) [1]. Intraperitoneal administration (3–30 mg/kg) similarly induced oxidative stress and learning deficits . All alterations were blocked by pretreatment with the γ-secretase inhibitor BMS-299,897, confirming mechanism specificity [2]. In contrast, transgenic AD mouse models (e.g., APP/PS1, 5XFAD) require months to develop pathology and involve genetic artifacts [3].

in vivo AD model intracerebroventricular cognitive deficits neuroinflammation oxidative stress

Aftin-4 Procurement-Driven Application Scenarios: Where Aftin-4 Outperforms Alternatives


Compound Screening for Aβ42-Targeting Therapeutics Requiring Clean Phenotypic Readouts

Researchers screening small-molecule libraries for compounds that reduce Aβ42-induced toxicity should prioritize Aftin-4 over Aftin-5 or roscovitine. Aftin-4's lower cytotoxicity (IC50 > highest tested vs. Aftin-5 IC50 ~150–194 μM across neuronal lines) ensures that cell death in co-treatment experiments is attributable to Aβ42-mediated toxicity rather than compound-induced cytotoxicity [1]. Additionally, Aftin-4's lack of CDK inhibitory activity eliminates cell cycle arrest confounding that would occur with roscovitine . For high-throughput screening campaigns, Aftin-4 provides a cleaner baseline Aβ42 insult with fewer off-target confounders [2].

Mechanistic Studies of Mitochondrial Dysfunction in Alzheimer's Disease

For laboratories investigating the molecular link between Aβ42 production and mitochondrial impairment, Aftin-4 offers a validated tool with defined mitochondrial protein targets (VDAC1, prohibitin, mitofilin) [1]. Unlike Aftin-5, which shows minimal effects on mitochondrial functional parameters (swelling, transmembrane potential, cytochrome c release, oxygen consumption), Aftin-4 induces a reversible AD-like mitochondrial ultrastructural phenotype . This makes Aftin-4 uniquely suitable for studies examining how Aβ42 generation interfaces with mitochondrial dynamics, cristae morphology, and respiratory function—areas where Aftin-5 would yield false-negative results [2].

Rapid In Vivo Alzheimer's Disease Modeling for Preclinical Efficacy Studies

Investigators requiring accelerated in vivo AD pathology induction should select Aftin-4 over transgenic models. Intracerebroventricular Aftin-4 (3–20 nmol) produces measurable Aβ42 elevation, oxidative stress, neuroinflammation, and cognitive deficits within 5 days, versus 6–12 months for APP/PS1 or 5XFAD mice [1]. This temporal advantage enables rapid iterative compound testing, reduces animal housing costs, and allows acute pharmacological intervention studies . Both i.c.v. and i.p. routes are validated, providing flexibility for different experimental designs [2].

Aβ42 Isoform-Specific Pathway Dissection Without Aβ40 Confounding

Researchers studying Aβ42-specific toxicity mechanisms—distinct from Aβ40-mediated effects—should procure Aftin-4 rather than generic Aβ preparations or non-selective γ-secretase modulators. Aftin-4's unique signature (Aβ42↑ 4–7 fold, Aβ38↓, Aβ40↔) enables clean attribution of cellular phenotypes specifically to Aβ42 elevation [1]. This contrasts with synthetic Aβ42 peptide treatment, which lacks the endogenous processing context, and with γ-secretase inhibitors that non-selectively reduce all Aβ species . For transcriptomic, proteomic, or phosphoproteomic studies mapping Aβ42-specific signaling, Aftin-4 provides an unparalleled tool [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aftin-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.